

Application Notes and Protocols: ^1H and ^{13}C NMR Spectral Analysis of 4-Bromophenol

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Compound of Interest

Compound Name: 4-Bromophenol

Cat. No.: B116583

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For professionals in research, chemical synthesis, and drug development, NMR provides critical information about the molecular framework, including the connectivity and chemical environment of atoms. These application notes provide a detailed overview of the ^1H and ^{13}C NMR spectral data for **4-Bromophenol** (CAS No: 106-41-2), a key intermediate in the synthesis of pharmaceuticals and flame retardants.^{[1][2]} The document includes comprehensive experimental protocols for data acquisition and tabulated spectral data for easy reference.

Compound Profile

- Compound Name: **4-Bromophenol**
- Molecular Formula: $\text{C}_6\text{H}_5\text{BrO}$
- Molecular Weight: 173.01 g/mol ^[3]
- Structure: Chemical Structure of 4-Bromophenol

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for **4-Bromophenol**, typically recorded in deuterated chloroform (CDCl_3). Chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Bromophenol** exhibits signals corresponding to the aromatic protons and the hydroxyl proton. Due to the symmetry of the 1,4-disubstituted benzene ring, the two protons ortho to the hydroxyl group (H-2, H-6) are chemically equivalent, as are the two protons ortho to the bromine atom (H-3, H-5). They form a characteristic AA'BB' spin system, which often appears as two sets of doublets.

Table 1: ¹H NMR Data for **4-Bromophenol** in CDCl₃

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-3, H-5	~7.31	Doublet (d)	2H	~8.8
H-2, H-6	~6.71	Doublet (d)	2H	~8.8
-OH	~5.13	Singlet (s, broad)	1H	N/A

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can be affected by sample concentration, temperature, and solvent purity.[4]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of **4-Bromophenol** displays four distinct signals for the six carbon atoms due to molecular symmetry. The carbons directly attached to the hydroxyl group (C-1) and the bromine atom (C-4) are quaternary, while the others are protonated.

Table 2: ¹³C NMR Data for **4-Bromophenol** in CDCl₃

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (-OH)	~154.2
C-3, C-5	~132.7
C-2, C-6	~117.1
C-4 (-Br)	~113.5

Note: The assignment is based on typical substituent effects on benzene ring chemical shifts. The carbon attached to the electronegative oxygen (C-1) is the most deshielded. The "heavy atom effect" of bromine causes the ipso-carbon (C-4) to be shielded and appear upfield.[5]

Experimental Protocols

This section details the standard operating procedure for acquiring high-quality ^1H and ^{13}C NMR spectra of **4-Bromophenol**.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of high-purity **4-Bromophenol** into a clean, dry vial.
- Solvation: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). For quantitative analysis, a solvent containing a known internal standard (e.g., 0.03% v/v TMS) is recommended.[6]
- Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The minimum sample height should be approximately 4 cm to ensure proper shimming.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[7][8]

^1H NMR Acquisition:

- Experiment: Standard single-pulse proton experiment.

- Pulse Program: zg30
- Number of Scans (ns): 16
- Relaxation Delay (d1): 2.0 seconds
- Acquisition Time (aq): ~4.0 seconds
- Spectral Width (sw): 20 ppm (-5 to 15 ppm)

¹³C NMR Acquisition:

- Experiment: Proton-decoupled carbon experiment.
- Pulse Program: zgpg30 (power-gated decoupling)
- Number of Scans (ns): 1024 or higher for good signal-to-noise.
- Relaxation Delay (d1): 2.0 seconds
- Acquisition Time (aq): ~1.5 seconds
- Spectral Width (sw): 240 ppm (-20 to 220 ppm)

Data Processing

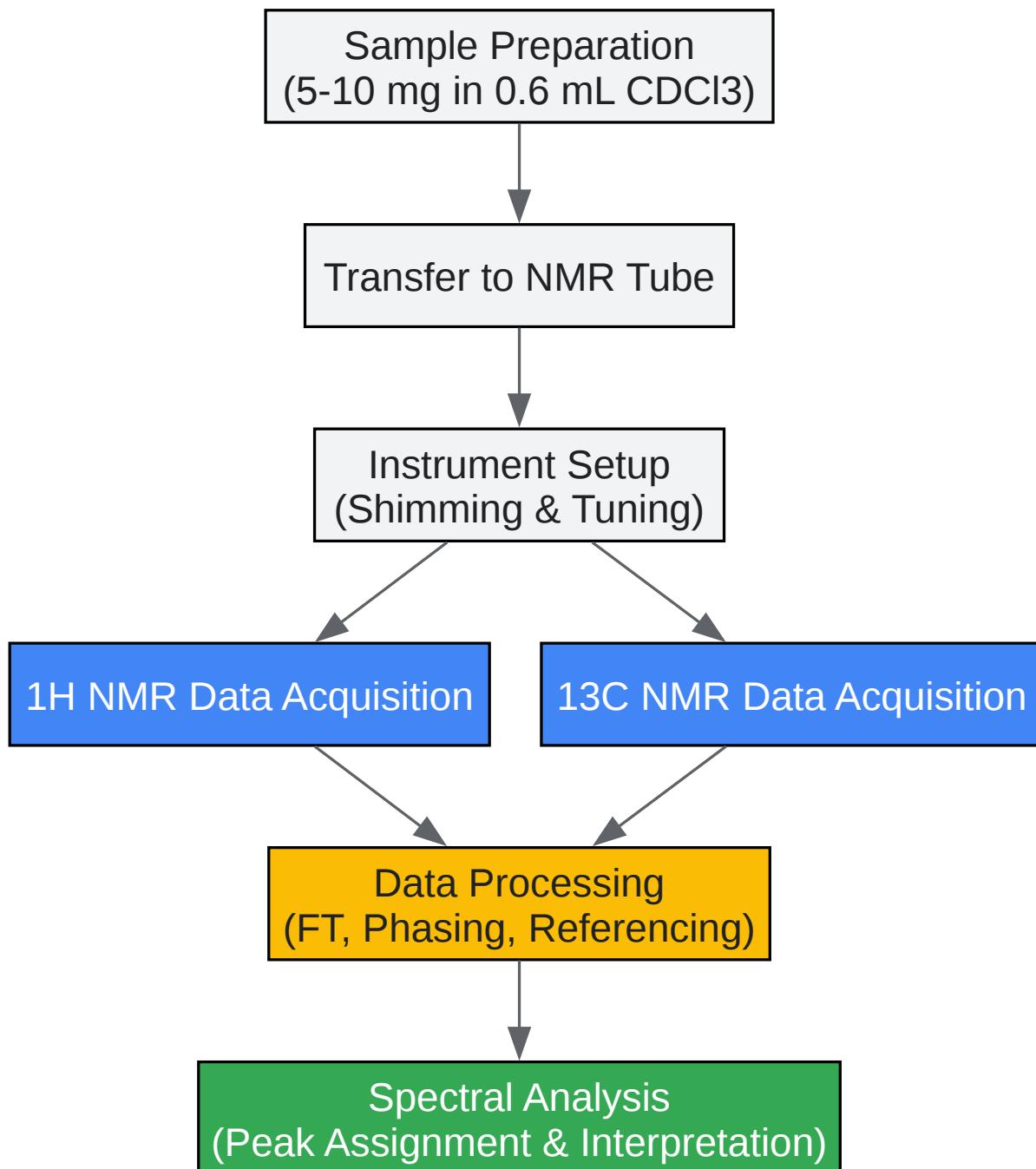
- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).
- Phasing: Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Alternatively, reference the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C).[9]

- Integration & Peak Picking: For the ^1H spectrum, integrate all signals to determine the relative number of protons. For both spectra, perform peak picking to identify the exact chemical shifts.

Visualizations

Experimental Workflow

The following diagram outlines the logical flow for the NMR analysis of **4-Bromophenol**.



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Caption: Workflow for NMR spectral acquisition and analysis.

NMR Signal Assignments for 4-Bromophenol

This diagram correlates the atoms in the **4-Bromophenol** structure with their respective ¹H and ¹³C NMR chemical shifts.

Caption: Structure of **4-Bromophenol** with NMR assignments.

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